Cas no 2138093-05-5 (3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

3-Phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in chemical synthesis and medicinal chemistry. Its unique imidazothiazole core, coupled with the sulfonyl fluoride moiety, makes it a valuable electrophilic reagent for selective modifications, particularly in covalent inhibitor design and activity-based protein profiling (ABPP). The phenyl substitution enhances stability and modulates reactivity, offering controlled selectivity in bioconjugation. This compound is particularly useful in probing serine hydrolases and other nucleophilic enzyme families due to its hydrolytic stability and efficient labeling properties. Its structural features enable precise targeting in complex biological systems, making it a versatile tool for researchers in drug discovery and chemical biology.
3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride structure
2138093-05-5 structure
Product name:3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride
CAS No:2138093-05-5
MF:C11H7FN2O2S2
MW:282.313883066177
CID:6216927
PubChem ID:165870869

3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride
    • 3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
    • 2138093-05-5
    • EN300-1197635
    • Inchi: 1S/C11H7FN2O2S2/c12-18(15,16)10-6-13-11-14(10)9(7-17-11)8-4-2-1-3-5-8/h1-7H
    • InChI Key: LFWYPHUJHZYLLB-UHFFFAOYSA-N
    • SMILES: S(C1=CN=C2N1C(=CS2)C1C=CC=CC=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 281.99329798g/mol
  • Monoisotopic Mass: 281.99329798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 88.1Ų

3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1197635-0.5g
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
0.5g
$1165.0 2023-05-26
Enamine
EN300-1197635-1.0g
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
1g
$1214.0 2023-05-26
Enamine
EN300-1197635-2.5g
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
2.5g
$2379.0 2023-05-26
Enamine
EN300-1197635-0.05g
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
0.05g
$1020.0 2023-05-26
Enamine
EN300-1197635-50mg
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
50mg
$1020.0 2023-10-03
Enamine
EN300-1197635-500mg
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
500mg
$1165.0 2023-10-03
Enamine
EN300-1197635-1000mg
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
1000mg
$1214.0 2023-10-03
Enamine
EN300-1197635-10.0g
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
10g
$5221.0 2023-05-26
Enamine
EN300-1197635-0.25g
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
0.25g
$1117.0 2023-05-26
Enamine
EN300-1197635-2500mg
3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138093-05-5
2500mg
$2379.0 2023-10-03

Additional information on 3-phenylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride

Comprehensive Overview of 3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride (CAS No. 2138093-05-5)

The compound 3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride (CAS No. 2138093-05-5) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern organic chemistry and pharmaceutical research. Its unique structural framework, combining an imidazo[2,1-b][1,3]thiazole core with a phenyl substituent and a reactive sulfonyl fluoride group, makes it a versatile intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its applications in covalent inhibitor design, proteomics, and click chemistry, aligning with the growing demand for targeted therapeutics and precision medicine.

One of the most compelling aspects of 3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is its role in covalent drug discovery. The sulfonyl fluoride moiety acts as an electrophilic "warhead," enabling selective and irreversible binding to nucleophilic residues (e.g., serine, threonine) in target proteins. This mechanism is pivotal for developing inhibitors against challenging drug targets, such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. Recent studies highlight its utility in activity-based protein profiling (ABPP), a cutting-edge technique to map enzyme function in complex biological systems.

From a synthetic perspective, the imidazo[2,1-b][1,3]thiazole scaffold in this compound offers remarkable stability and tunability. Chemists leverage its heterocyclic structure to introduce diverse modifications, enhancing solubility or pharmacokinetic properties. The phenyl ring further allows for π-π stacking interactions, which are critical for optimizing binding affinity in drug-receptor interactions. Such features make CAS No. 2138093-05-5 a valuable building block for fragment-based drug design (FBDD) and high-throughput screening (HTS) campaigns.

In the context of green chemistry, 3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride exemplifies the shift toward sustainable synthetic methodologies. Researchers are investigating its preparation via catalytic fluorination and flow chemistry techniques to minimize waste and improve atom economy. These advancements resonate with global initiatives to reduce the environmental footprint of chemical manufacturing, a topic frequently searched in AI-driven literature analysis tools.

The compound’s compatibility with bioorthogonal chemistry also positions it as a tool for chemical biology applications. Its sulfonyl fluoride group can engage in selective reactions with engineered proteins or natural amino acids, enabling real-time visualization of cellular processes. This aligns with trending searches on live-cell imaging and theranostics, where precision and minimal invasiveness are paramount.

Safety and handling of 3-phenylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride adhere to standard laboratory protocols for reactive intermediates. While not classified as hazardous under major regulatory frameworks, proper storage in anhydrous conditions and the use of personal protective equipment (PPE) are recommended. These precautions address common queries about chemical stability and lab safety best practices in academic and industrial settings.

In summary, CAS No. 2138093-05-5 represents a convergence of innovation in medicinal chemistry, chemical biology, and sustainable synthesis. Its multifaceted applications—from covalent inhibitors to diagnostic probes—underscore its relevance in addressing contemporary challenges in life sciences. As interdisciplinary research expands, this compound is poised to play a pivotal role in next-generation therapeutic and diagnostic platforms.

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